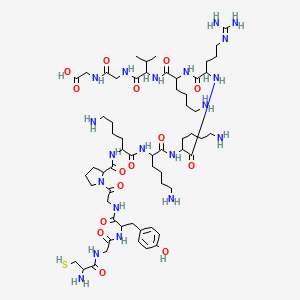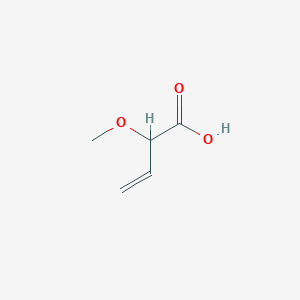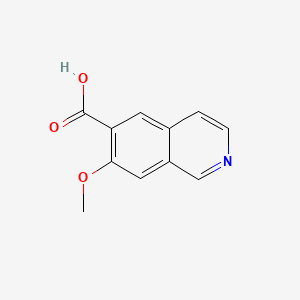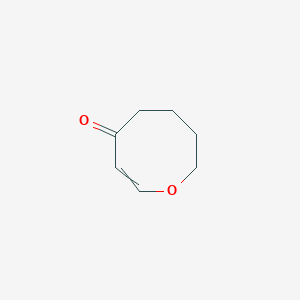![molecular formula C7H11ClO4S B13451967 [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride](/img/structure/B13451967.png)
[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride: is an organic compound with a complex structure that includes a cyclobutyl ring, a methoxymethyl group, and a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the cyclobutyl ring followed by the introduction of the methoxymethyl group and finally the attachment of the methanesulfonyl chloride group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The cyclobutyl ring can participate in addition reactions with various reagents.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
Chemistry: In chemistry, [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound can be used to modify biomolecules or as a precursor for the synthesis of pharmaceuticals. Its reactivity with nucleophiles makes it useful for attaching bioactive groups to proteins or other biomolecules.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacking the cyclobutyl and methoxymethyl groups.
Cyclobutylmethanesulfonyl Chloride: Similar structure but without the methoxymethyl group.
Methoxymethylcyclobutyl Chloride: Similar structure but without the methanesulfonyl group.
Uniqueness: The uniqueness of [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride lies in its combination of functional groups, which provides a unique reactivity profile. The presence of the cyclobutyl ring adds strain to the molecule, making it more reactive in certain transformations. The methoxymethyl group can also participate in various chemical reactions, adding to the compound’s versatility.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H11ClO4S |
|---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
[1-(methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClO4S/c1-12-4-7(2-6(9)3-7)5-13(8,10)11/h2-5H2,1H3 |
InChI Key |
RFQVUVIUHOGVPY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC(=O)C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)







![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)


![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)

